molecular formula C7H12N2O3 B2850633 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid CAS No. 1480548-82-0

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid

Cat. No. B2850633
CAS RN: 1480548-82-0
M. Wt: 172.184
InChI Key: HSLXCOCUPFFBNF-UHFFFAOYSA-N
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Description

“1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1480548-82-0 . It has a molecular weight of 172.18 . The IUPAC name for this compound is 1-[(dimethylamino)carbonyl]-3-azetidinecarboxylic acid . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of azetidines, which includes “1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid”, has seen remarkable advances in recent years . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The InChI code for “1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is 1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving azetidines are driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

“1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid” is a powder with a molecular weight of 172.18 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Discovery

Lastly, in the field of drug discovery, 1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid can be used to generate libraries of compounds for high-throughput screening. Its versatility allows for the rapid synthesis of diverse molecules that can be tested against various biological targets .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Azetidines, including “1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid”, have seen remarkable advances in their chemistry and reactivity . Future research is likely to focus on further understanding the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-(dimethylcarbamoyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-8(2)7(12)9-3-5(4-9)6(10)11/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXCOCUPFFBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylcarbamoyl)azetidine-3-carboxylic acid

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